Myricetin 3-alpha-L-arabinofuranoside

Catalog No.
S12907779
CAS No.
M.F
C20H18O12
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myricetin 3-alpha-L-arabinofuranoside

Product Name

Myricetin 3-alpha-L-arabinofuranoside

IUPAC Name

3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C20H18O12

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1

InChI Key

OXJKSVCEIOYZQL-IEGSVRCHSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O

Myricetin 3-alpha-L-arabinofuranoside is a member of flavonoids and a glycoside.
Myricetin 3-alpha-L-arabinofuranoside is a natural product found in Rhoiptelea chiliantha, Lysimachia nummularia, and other organisms with data available.

Myricetin 3-alpha-L-arabinofuranoside is a glycosylated flavonoid derived from myricetin, a naturally occurring polyphenolic compound found in various fruits, vegetables, and beverages. This specific compound features an arabinofuranoside moiety attached to the myricetin structure, which enhances its solubility and bioavailability. Myricetin itself exhibits a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The addition of the arabinofuranoside group may further modulate these activities, making myricetin 3-alpha-L-arabinofuranoside an interesting subject for research in pharmacology and nutrition .

Typical of flavonoids. Hydrolysis of this compound can yield myricetin and L-arabinofuranose, which confirms its structure. Myricetin itself has been shown to participate in redox reactions, acting as both an antioxidant and a pro-oxidant depending on concentration and environmental conditions. For instance, it scavenges free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) effectively at lower concentrations but can enhance oxidative stress at higher concentrations by promoting lipid peroxidation .

The biological activities of myricetin 3-alpha-L-arabinofuranoside are largely attributed to its parent compound, myricetin. This flavonoid has demonstrated significant antioxidant properties by scavenging reactive oxygen species and protecting cellular components from oxidative damage. Additionally, it exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB. Studies have also highlighted its potential in cancer prevention through mechanisms like apoptosis induction and cell cycle arrest in various cancer cell lines . Furthermore, myricetin has been associated with improved insulin sensitivity and glucose metabolism, suggesting potential applications in managing diabetes .

The synthesis of myricetin 3-alpha-L-arabinofuranoside can be achieved through various methods:

  • Glycosylation: This involves the enzymatic or chemical addition of L-arabinofuranose to the hydroxyl group at the 3-position of myricetin. Enzymatic methods using glycosyltransferases are preferred for their specificity and mild reaction conditions.
  • Chemical Synthesis: Organic synthesis techniques may involve protecting groups to prevent unwanted reactions at other hydroxyl sites during the glycosylation process.
  • Extraction from Natural Sources: Myricetin 3-alpha-L-arabinofuranoside can also be isolated from plants known to contain myricetin glycosides through solvent extraction followed by purification methods such as chromatography .

Myricetin 3-alpha-L-arabinofuranoside has potential applications in several fields:

  • Nutraceuticals: Due to its health benefits, it can be incorporated into dietary supplements aimed at improving antioxidant status and reducing inflammation.
  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development targeting specific cancers.
  • Food Industry: As a natural preservative due to its antioxidant properties, it could enhance the shelf life of food products .

Research into the interactions of myricetin 3-alpha-L-arabinofuranoside with biological systems is ongoing. Interaction studies have shown that this compound can modulate various signaling pathways involved in inflammation and cancer progression. For example, it has been reported to inhibit the activity of protein kinases involved in cell proliferation and survival, such as Akt. Additionally, studies indicate that it may interact with enzymes related to glucose metabolism, enhancing insulin sensitivity .

Myricetin 3-alpha-L-arabinofuranoside shares structural similarities with other flavonoid glycosides but exhibits unique properties due to its specific glycosylation pattern. Here are some similar compounds:

Comparison Table

CompoundMain ActivityUnique Features
Myricetin 3-alpha-L-arabinofuranosideAntioxidant, Anti-inflammatoryArabinofuranose moiety enhances solubility
Myricetin-3-O-rhamnosideAntioxidantDifferent sugar moiety affects activity
Quercetin-3-O-glucosideAntioxidantMore common in dietary sources
Kaempferol-3-O-rutinosideAntioxidantDifferent sugar structure influences effects

Myricetin 3-alpha-L-arabinofuranoside stands out due to its specific structural modifications that may enhance its bioactivity compared to other flavonoid glycosides, warranting further investigation into its therapeutic potential .

Biogenetic Pathways in Plant Systems

Myricetin 3-alpha-L-arabinofuranoside represents a specialized glycosylated flavonoid compound that emerges through complex biosynthetic pathways within plant systems [3]. The biogenetic formation of this compound involves the integration of two primary metabolic routes: the flavonoid biosynthetic pathway leading to myricetin aglycone production, and the nucleotide sugar metabolism pathway responsible for arabinofuranoside synthesis [5].

The initial stages of myricetin 3-alpha-L-arabinofuranoside biosynthesis follow the canonical flavonoid pathway, beginning with the condensation of 4-coumaroyl-Coenzyme A and three molecules of malonyl-Coenzyme A catalyzed by chalcone synthase [14]. This reaction produces chalcone, which undergoes subsequent transformations through chalcone isomerase, flavanone 3-hydroxylase, and flavonoid 3'-hydroxylase activities [14]. The critical step in myricetin formation involves flavonoid 3',5'-hydroxylase, which introduces the characteristic hydroxyl groups at positions 3' and 5' of the B-ring [5].

The glycosylation process that creates the arabinofuranoside linkage involves uridine diphosphate-alpha-L-arabinofuranose as the sugar donor [4]. Specific glycosyltransferases catalyze the attachment of the arabinofuranoside moiety to the 3-position hydroxyl group of myricetin [3]. These enzymes demonstrate substrate specificity for both the myricetin aglycone and the furanose form of arabinose, distinguishing this compound from related pyranoside derivatives [1].

Research has demonstrated that the expression of key biosynthetic genes including chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, dihydroflavonol 4-reductase, and flavonol synthase correlates directly with flavonoid accumulation patterns [14]. Transcriptional regulation involves multiple transcription factor families, particularly MYB11, MYB12, MYB111, MYB75, and MYB90, which coordinate with basic helix-loop-helix and WD40 proteins to form regulatory complexes [14]. These complexes specifically target promoter regions of structural genes involved in flavonoid biosynthesis [11].

Taxonomic Distribution Across Plant Families

Myricetin 3-alpha-L-arabinofuranoside exhibits a distinctive taxonomic distribution pattern across multiple plant families, with documented occurrences spanning diverse phylogenetic lineages [4]. The compound has been identified with high abundance in members of the Betulaceae family, particularly in Betula middendorfii, where it contributes significantly to the overall flavonoid profile [4].

The Crassulaceae family represents another important source of myricetin 3-alpha-L-arabinofuranoside, with confirmed presence in Sedum montanum and Sedum reflexum [4]. These succulent species demonstrate moderate to high concentrations of the compound, particularly in their photosynthetic tissues [23] [24]. Within the Myrsinaceae family, Lysimachia nummularia has been documented as containing substantial quantities of this flavonoid glycoside [4] [19].

Members of the Polygonaceae family, specifically Polygonum aviculare, have been identified as significant sources of myricetin 3-alpha-L-arabinofuranoside [4] [27]. Research has demonstrated that this species accumulates the compound as one of its major flavonoid constituents, with concentrations that vary seasonally and in response to environmental conditions [27].

The Juglandaceae family contributes to the taxonomic diversity of myricetin 3-alpha-L-arabinofuranoside production through Rhoiptelea chiliantha, commonly known as the horsetail tree [4] [18]. This species, native to southwest China and north Vietnam at elevations between 700-1600 meters, represents a unique ecological niche for this compound [18].

FamilyRepresentative SpeciesReported PresenceGeographic Distribution
BetulaceaeBetula middendorfiiHighNorthern Asia
CrassulaceaeSedum montanum, Sedum reflexumModerateEurope, Asia
MyrsinaceaeLysimachia nummulariaHighEurope, Asia
PolygonaceaePolygonum aviculareHighWorldwide
JuglandaceaeRhoiptelea chilianthaHighSouthwest China, North Vietnam

Additional families including Myricaceae, Anacardiaceae, Pinaceae, and Primulaceae have been reported to contain species that produce myricetin 3-alpha-L-arabinofuranoside, though generally at lower concentrations compared to the primary families listed above [7].

Environmental and Ecological Factors Influencing Production

The biosynthesis of myricetin 3-alpha-L-arabinofuranoside responds dynamically to various environmental and ecological factors, with light conditions serving as the primary regulatory stimulus [11] [12]. Research has demonstrated that moderate light intensity provides optimal conditions for compound accumulation, with excessive illumination potentially causing photoinhibition of the biosynthetic machinery [11].

Ultraviolet radiation represents a particularly potent inducer of myricetin 3-alpha-L-arabinofuranoside production [12]. Plants exposed to increased ultraviolet-B radiation show enhanced expression of genes encoding chalcone synthase, flavanone 3-hydroxylase, and glycosyltransferases involved in arabinofuranoside attachment [11]. This response reflects the compound's role in photoprotection, as flavonoid glycosides effectively absorb harmful ultraviolet wavelengths [12].

Temperature regimes significantly influence the enzymatic activities involved in myricetin 3-alpha-L-arabinofuranoside biosynthesis [13]. Optimal temperatures between 20-25°C promote maximum enzyme efficiency, while temperature extremes can reduce both enzyme activity and substrate availability [13]. Cold stress has been observed to induce temporary increases in flavonoid glycoside production as part of the plant's adaptive response mechanisms [10].

Soil conditions play a crucial role in determining the availability of nutrients necessary for flavonoid biosynthesis [10]. Well-drained, slightly acidic soils with pH values between 6.0-6.8 provide optimal conditions for nutrient uptake and subsequent secondary metabolite production [10]. Nitrogen limitation has been shown to redirect carbon flux toward flavonoid biosynthesis, resulting in increased myricetin 3-alpha-L-arabinofuranoside accumulation [22].

Water availability demonstrates a complex relationship with compound production [10]. Moderate drought stress typically enhances flavonoid glycoside biosynthesis as part of the plant's stress response mechanism [15]. However, severe water limitation can reduce overall plant metabolism and consequently decrease absolute yields of secondary metabolites [10].

Environmental FactorEffect on BiosynthesisMechanismResearch Evidence
Light IntensityPositive correlation with moderate lightActivates MYB transcription factorsLight-controlled flavonoid biosynthesis studies
Ultraviolet RadiationStrong positive correlationInduces flavonoid pathway genesUltraviolet protection role of flavonoids
TemperatureOptimal at 20-25°CRegulates enzyme activityEnzyme kinetics studies
Soil ConditionsPrefers well-drained, slightly acidic soilAffects nutrient uptakeSoil composition analysis
Water AvailabilityModerate drought increases productionStress response mechanismDrought stress experiments

Seasonal Variation in Biosynthetic Yield

Myricetin 3-alpha-L-arabinofuranoside biosynthesis exhibits pronounced seasonal variation patterns that correlate with plant developmental stages and environmental conditions [14] [15]. Research conducted on multiple plant species has revealed consistent trends in compound accumulation throughout the growing season [14].

Early spring represents the initial phase of biosynthetic activity, with myricetin 3-alpha-L-arabinofuranoside content typically reaching approximately 30% of peak seasonal levels [14]. During this period, increasing daylight hours and warming temperatures stimulate the expression of early biosynthetic genes, though enzyme activities remain relatively low due to cool conditions [10].

Late spring marks a significant increase in compound production, with concentrations rising to approximately 45% of maximum seasonal values [14]. The combination of optimal temperature conditions and increasing photosynthetic activity provides enhanced substrate availability for flavonoid biosynthesis [10]. Gene expression analysis reveals upregulation of chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase during this period [14].

Early summer represents a period of rapid biosynthetic acceleration, with myricetin 3-alpha-L-arabinofuranoside levels reaching 65% of peak concentrations [14]. High light intensity combined with optimal temperature conditions maximizes enzyme efficiency and substrate availability [11]. This period coincides with pre-flowering developmental stages when plants allocate significant resources to secondary metabolite production [14].

Mid-summer marks the peak of myricetin 3-alpha-L-arabinofuranoside biosynthesis, with compound levels reaching maximum concentrations [14]. Research has consistently demonstrated that this period, characterized by maximum light exposure and optimal temperature conditions, provides ideal circumstances for flavonoid glycoside accumulation [10] [11]. The flowering stage of plant development further enhances secondary metabolite production as plants prepare for reproductive processes [14].

Late summer shows a gradual decline in biosynthetic activity, with compound levels decreasing to approximately 90% of peak values [14]. While environmental conditions remain favorable, the shift toward seed development and post-flowering physiology begins to redirect metabolic resources away from secondary metabolite production [14].

Early autumn demonstrates continued decline in myricetin 3-alpha-L-arabinofuranoside content, reaching approximately 75% of peak concentrations [15]. Decreasing daylight hours and cooling temperatures reduce photosynthetic activity and enzyme efficiency [10]. Plants enter the seed development phase, further reducing allocation of resources to flavonoid biosynthesis [14].

Late autumn marks a significant reduction in compound production, with levels dropping to approximately 40% of peak seasonal values [15]. Cold temperatures and reduced light availability severely limit biosynthetic enzyme activity [10]. Plants begin senescence processes, with metabolic focus shifting toward nutrient remobilization and preparation for dormancy [14].

Winter represents the minimum biosynthetic activity period, with myricetin 3-alpha-L-arabinofuranoside content falling to approximately 20% of peak levels [15]. Dormancy conditions, characterized by minimal metabolic activity and extremely limited light exposure, result in the lowest compound concentrations of the annual cycle [10].

SeasonRelative Content (%)Biosynthetic ActivityEnvironmental ConditionsPlant Developmental Stage
Early Spring30LowCool, increasing lightEarly growth
Late Spring45ModerateWarming, moderate lightRapid growth
Early Summer65HighWarm, high lightPre-flowering
Mid Summer100Very HighHot, maximum lightFlowering
Late Summer90HighWarm, high lightPost-flowering
Early Autumn75ModerateCooling, decreasing lightSeed development
Late Autumn40LowCold, low lightSenescence
Winter20Very LowVery cold, minimal lightDormancy

Myricetin 3-alpha-L-arabinofuranoside demonstrates complex solubility behavior that reflects its unique molecular structure, combining the lipophilic myricetin aglycone with the hydrophilic arabinofuranoside sugar moiety. The compound exhibits molecular formula C₂₀H₁₈O₁₂ with a molecular weight of 450.30 g/mol and topological polar surface area ranging from 207.00 to 212.58 Ų [1] [2] [3] [4].

The water solubility of myricetin 3-alpha-L-arabinofuranoside shows significant enhancement compared to the parent myricetin aglycone, though quantitative data remains limited in the literature. Parent myricetin demonstrates poor aqueous solubility ranging from 1.5 to 16.6 μg/mL under standard conditions [5] [6] [7] [8]. The arabinofuranoside glycosylation provides moderate solubility enhancement through increased hydrophilicity, with the compound showing LogS value of -3.863 and XlogP of 0.60 [1] [9].

In polar organic solvents, the compound demonstrates favorable solubility characteristics. Dimethyl sulfoxide (DMSO) provides excellent solubility with high stability maintained for 2 weeks at 37°C [10]. Methanol and ethanol show moderate to good solubility, making them preferred solvents for extraction and analytical procedures [11] [12]. Acetonitrile and acetone demonstrate good solubility characteristics, with acetonitrile being particularly suitable for analytical applications [11].

Tetrahydrofuran exhibits excellent solubility for flavonoid glycosides, while propylene glycol serves as an effective cosolvent for enhanced solubility [11] [13]. The compound shows pH-dependent solubility enhancement in basic aqueous media, where it rapidly dissolves when deprotonated [6] [7] [8].

Solvent SystemSolubility CharacteristicsApplications
Water (pure)Very low (<1.5-16.6 μg/mL)Aqueous formulations require enhancement
Dimethyl sulfoxideHigh stability for 2 weeks at 37°CStability studies and storage
MethanolModerate to good solubilityExtraction and analysis
EthanolModerate solubilityTopical formulations
AcetoneGood solubilityAnalytical procedures
AcetonitrileGood solubilityChromatographic analysis
Propylene glycolEnhanced solubilityCosolvent applications

Thermal Degradation Patterns and Kinetic Analysis

Thermal stability analysis reveals that myricetin 3-alpha-L-arabinofuranoside follows first-order degradation kinetics under elevated temperature conditions, with degradation patterns significantly influenced by temperature and environmental factors [10] [14] [15].

At 4°C, the compound maintains excellent stability with minimal degradation rates, making refrigeration optimal for long-term storage [10]. Room temperature (23°C) provides good stability with baseline degradation kinetics suitable for normal handling and processing [14]. The compound shows moderate stability at 37°C, where degradation begins following first-order kinetics [10].

Thermal degradation becomes significant at temperatures above 50°C, with accelerated degradation observed at 65°C - the optimal temperature for enzymatic arabinofuranoside hydrolysis [16]. At 70°C, noticeable degradation onset occurs with moderate degradation rates typical for flavonoid compounds [17] [15].

Exponential degradation increase occurs at 90°C, with rapid kinetic changes becoming evident at 100°C. Significant thermal degradation initiates at 110°C, progressing to extensive degradation (>90%) at 130°C [17] [15]. At 150°C, dehydration and thermal decomposition processes predominate [14].

The kinetic analysis reveals activation energy values consistent with flavonoid thermal degradation, with degradation rate constants increasing exponentially with temperature according to Arrhenius relationships [15]. Temperature-dependent enzyme kinetics play crucial roles in arabinofuranoside stability, with optimal enzyme activity occurring at 65°C [16].

Temperature (°C)Stability ProfileDegradation KineticsHalf-life Estimate
4Excellent stabilityMinimal degradation>1000 hours
23Good stabilityBaseline kinetics200-500 hours
37Moderate stabilityFirst-order degradation50-100 hours
50Significant degradationAccelerated kinetics10-20 hours
65Enzymatic activity optimumTemperature-dependent5-10 hours
90Rapid degradationExponential increase1-5 hours
130Extensive degradationThermal decomposition<1 hour

pH-Dependent Stability and Tautomerism

pH-dependent stability represents a critical factor in myricetin 3-alpha-L-arabinofuranoside stability, with the compound demonstrating base-catalyzed degradation patterns and pH-sensitive tautomeric equilibria [5] [18] [19] [8].

Under acidic conditions (pH 1.0-2.0), the compound maintains excellent stability with minimal degradation rates and half-life exceeding 1000 hours [5] [18]. The optimal pH range (pH 2.0-3.0) provides very good stability with most stable conditions achieved at pH 2.0, where half-life reaches 1155 hours [5] [18].

Moderate stability occurs in the pH 3.0-5.0 range, with slow degradation kinetics and half-life of 630 hours at pH 3 [5] [18]. The pH 5.0-6.8 range shows moderate stability with degradation rates ranging from 198 to 630 hours half-life [5] [18].

Critical instability begins at pH 6.8-7.4, where pseudo-first-order degradation occurs, representing intestinal pH conditions with half-life ranging from 7 to 198 hours [20]. Rapid degradation occurs at pH 7.4-8.0 with accelerated degradation kinetics and half-life of 0.1 to 7 hours [5] [18].

Base-catalyzed degradation dominates at pH 8.0-10.0, with hydroxide ion catalysis reducing half-life to 0.1-0.3 hours [5] [18]. Very rapid degradation occurs at pH >10.0, with extensive base degradation and half-life <0.1 hours [5] [18].

Tautomeric equilibria involving the myricetin aglycone contribute to pH-dependent stability variations. Excited-state proton transfer (ESPT) tautomerism occurs in the flavonoid chromophore, with normal tautomer (S₁-S₀) predominating under acidic conditions and proton-transferred forms increasing at higher pH values [21].

The arabinofuranoside glycosidic linkage shows pH-dependent hydrolysis, with acid-catalyzed hydrolysis occurring under strongly acidic conditions and base-catalyzed hydrolysis predominating at alkaline pH values [20]. Buffer species effects significantly influence degradation kinetics, with phosphate buffers showing accelerated degradation compared to citrate or borate buffers [14].

pH RangeStability AssessmentDegradation MechanismHalf-life (hours)
1.0-2.0Excellent stabilityMinimal degradation>1000
2.0-3.0Very good stabilityOptimal conditions1155
3.0-5.0Good stabilitySlow degradation630
5.0-6.8Moderate stabilityModerate degradation198-630
6.8-7.4Pseudo-first-order degradationIntestinal pH instability7-198
7.4-8.0Rapid degradationAccelerated degradation0.1-7
8.0-10.0Base-catalyzed degradationHydroxide ion catalysis0.1-0.3
>10.0Very rapid degradationExtensive base degradation<0.1

Light-Induced Photochemical Transformation Pathways

Photochemical stability of myricetin 3-alpha-L-arabinofuranoside involves complex light-induced transformation pathways that depend on wavelength, light intensity, and environmental conditions [22] [23] [24] [25] [26] [27].

Under dark storage conditions, the compound maintains excellent stability with no light-induced degradation [14]. Ambient light exposure results in good stability with minimal photodegradation under normal laboratory conditions [14].

Ultraviolet A (UVA) radiation requires moderate protection due to antioxidant properties of the compound that provide inherent photoprotection [23] [24]. Ultraviolet B (UVB) radiation demonstrates protective effects against cellular damage, with myricetin showing photoprotective activity by inhibiting UVB-induced keratinocyte death and reducing reactive oxygen species formation [24] [25] [26] [27].

Visible light exposure shows generally stable behavior under normal conditions [14]. Artificial sunlight causes moderate degradation requiring UV filters for protection during extended exposure [22].

Blue light exposure demonstrates protective effects with neuroprotective activity against blue light-induced photoreceptor damage [23]. Studies show 100% protection of photoreceptors against blue light-mediated damage with EC₅₀ of 9±0.7 μM [23].

UV irradiation at 470 mJ/cm² results in 87% compound remaining after exposure, demonstrating good photostability profile [14]. This UV dose represents more than double the minimal erythema dose for sun-reactive skin types [14].

Photochemical transformation pathways involve radical scavenging mechanisms where myricetin 3-alpha-L-arabinofuranoside acts as a free radical scavenger [22] [24]. The compound inhibits hydroxyl radical (- OH) and singlet oxygen (¹O₂) formation, providing photoprotective mechanisms [22] [24].

Photodegradation pathways include C-ring cleavage leading to simpler aromatic compounds including 3,4,5-trihydroxybenzoic acid, 2,4,6-trihydroxybenzoic acid, and 2,4,6-trihydroxybenzaldehyde [17]. Deglycosidation reactions may occur under intense UV irradiation, releasing the myricetin aglycone and arabinofuranoside sugar [17].

Protective mechanisms involve antioxidant properties that quench photoaging-causing free radicals and inhibit lipid peroxidation [24] [25]. The compound suppresses UVB-induced matrix metalloproteinase-9 (MMP-9) expression and reduces epidermal thickening [25] [28].

Photostability enhancement can be achieved through formulation strategies including UV filters, antioxidants, and protective packaging [29] [30]. Mucin-containing fluids provide better protection compared to standard aqueous systems [31] [32].

Light ConditionPhotostability AssessmentProtective MechanismsDegradation Products
Dark storageExcellent stabilityNo light exposureNone
Ambient lightGood stabilityMinimal photodegradationMinimal
UVA radiationModerate protection neededAntioxidant propertiesLimited degradation
UVB radiationProtective against cellular damagePhotoprotective effectsControlled degradation
Visible lightGenerally stableStable under normal conditionsMinimal
Blue lightProtective effects demonstratedNeuroprotective activityNone
UV irradiation (470 mJ/cm²)87% remaining after exposureGood photostability profile13% degradation

XLogP3

0.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

450.07982601 g/mol

Monoisotopic Mass

450.07982601 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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